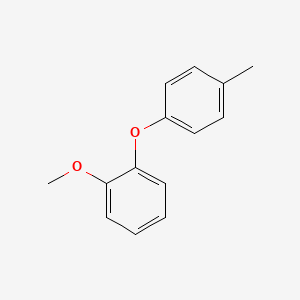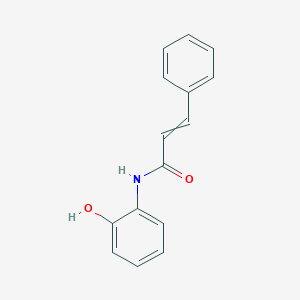![molecular formula C12H8S2 B14119568 3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)
3-(Thiophen-2-yl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-2-yl)benzo[b]thiophene: is a heteroaromatic compound that features a fused ring system consisting of a benzene ring and a thiophene ring. This compound is part of the larger family of benzothiophenes, which are known for their diverse applications in organic chemistry, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: This method involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene to form 3-(Thiophen-2-yl)benzo[b]thiophene.
Aryne Reaction: Another approach involves the reaction of alkynyl sulfides with o-silylaryl triflates to yield 3-substituted benzothiophenes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated benzothiophenes.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The exact mechanism of action for 3-(Thiophen-2-yl)benzo[b]thiophene varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed antibacterial or anticancer effects . The compound’s aromatic structure allows it to participate in π-π interactions, which can be crucial in its role as an organic semiconductor .
Comparison with Similar Compounds
Benzothiophene: A simpler structure without the thiophen-2-yl substitution.
Thianaphthene: Another benzothiophene derivative with different substitution patterns.
2-Substituted Benzothiophenes: These compounds have various substituents at the 2-position, affecting their chemical properties and applications.
Uniqueness: 3-(Thiophen-2-yl)benzo[b]thiophene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C12H8S2 |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
3-thiophen-2-yl-1-benzothiophene |
InChI |
InChI=1S/C12H8S2/c1-2-5-11-9(4-1)10(8-14-11)12-6-3-7-13-12/h1-8H |
InChI Key |
LCMISIJILRTNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)





![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)



![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)
